Acetaldoxime
Overview
Description
Acetaldoxime is a chemical compound that has garnered interest in various fields of research due to its potential applications. It is a versatile molecule that can be used in drug delivery systems, as a water deoxidizer, and in the synthesis of other chemicals. The compound has been studied for its pH-sensitive properties, making it suitable for targeted drug release in acidic environments such as tumor tissues or within cellular organelles like endosomes and lysosomes . Additionally, acetaldoxime has been investigated for its role in the biotransformation of plant secondary metabolites and its interactions with fungal pathogens . Its stability and reactivity under different conditions, such as in the presence of nitric acid or during pyrolysis, have also been a subject of study .
Synthesis Analysis
The synthesis of acetaldoxime has been explored in the context of its use as a water deoxidizer. The compound is synthesized through the reaction of a carbonyl compound with hydroxylamine, and its structure has been confirmed using infrared spectroscopy . In the realm of drug delivery, acetaldoxime has been used to create pH-sensitive linkages in polymer-drug conjugates, showcasing its potential for controlled therapeutic release .
Molecular Structure Analysis
The molecular structure of acetaldoxime has been extensively studied using techniques such as FTIR spectroscopy and matrix isolation. Research has delved into the vibrational spectra and molecular structures of its Z and E isomers, revealing significant differences in their properties. For instance, the Z isomer has been found to have a higher acidity compared to the E isomer . These structural insights are crucial for understanding the reactivity and stability of acetaldoxime under various conditions.
Chemical Reactions Analysis
Acetaldoxime undergoes various chemical reactions, including oxidation reactions in nitric acid and interactions with nitrogen. It has been shown to reduce neptunium and plutonium ions and remains stable in nitric acid solutions under certain conditions . The compound's interaction with nitrogen has been studied, indicating the formation of complexes that vary in stability depending on their structure . Additionally, the pyrolysis of acetaldoxime has been investigated, suggesting a free radical mechanism for its decomposition .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetaldoxime are influenced by its molecular structure and the environment in which it is placed. Its pH-sensitive hydrolysis makes it a candidate for drug delivery applications, with the ability to tune the release rate of therapeutics . The stability of acetaldoxime in nitric acid and its reactivity with various ions have been characterized, providing insights into its potential use in nuclear fuel reprocessing . Furthermore, the kinetics of its reactions, such as deoxidizing oxygen in water, have been quantified, offering a deeper understanding of its behavior in chemical processes .
Safety And Hazards
properties
IUPAC Name |
(NE)-N-ethylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENGILVLUJGJX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Record name | ACETALDEHYDE OXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/2271 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016247 | |
Record name | (E)-Acetaldehyde oxime | |
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URL | https://comptox.epa.gov/dashboard/DTXSID101016247 | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C., Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID], Solid | |
Record name | ACETALDEHYDE OXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/2271 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetaldehyde oxime | |
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Record name | Acetaldehyde oxime | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
115 °C | |
Record name | ACETALDEHYDE OXIME | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Flash point < 22 °C | |
Record name | Acetaldehyde oxime | |
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Solubility |
Very soluble in water, Very soluble in alcohol, ether, Miscible with ethanol, ether | |
Record name | ACETALDEHYDE OXIME | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
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Density |
0.9656 at 20 °C/4 °C | |
Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
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Vapor Pressure |
7.71 [mmHg], 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ | |
Record name | Acetaldehyde oxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ACETALDEHYDE OXIME | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
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Product Name |
Acetaldehyde oxime | |
Color/Form |
Needles, Two crystalline modifications, alpha-form and beta-form | |
CAS RN |
107-29-9, 5780-37-0 | |
Record name | ACETALDEHYDE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2271 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetaldehyde oxime | |
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Record name | Acetaldehyde oxime, (1E)- | |
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Record name | Acetaldehyde, oxime | |
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Record name | (E)-Acetaldehyde oxime | |
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Record name | Acetaldehyde oxime | |
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Record name | ACETALDEHYDE OXIME, (1E)- | |
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Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaldehyde oxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C, Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form | |
Record name | ACETALDEHYDE OXIME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetaldehyde oxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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